N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide
Description
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide: is a synthetic organic compound that belongs to the quinoline family
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-2-30-24-15-23(18-6-4-3-5-7-18)28-22-13-10-19(14-21(22)24)25(29)27-16-17-8-11-20(26)12-9-17/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIRMENWNGUZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other oxidizing agents in aqueous or non-aqueous media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinoline derivatives with altered functional groups.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
- Ligand in Coordination Chemistry : It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that have potential applications in catalysis and materials science.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including resistant ones.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide | TBD | TBD |
| N-Cycloheptylquinoline-2-carboxamide | Mycobacterium tuberculosis | < 0.5 |
| N-cyclohexylquinoline-2-carboxamide | Mycobacterium kansasii | < 0.5 |
Medicine
- Anticancer Potential : The compound is being investigated for its potential therapeutic effects against various cancers. Preliminary studies suggest it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression. A study on related quinoline derivatives demonstrated notable antiproliferative activity against human cancer cell lines, indicating similar potential for this compound.
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | TBD |
| HCT-116 | TBD |
Industry
- Material Development : The compound is explored for its utility in developing new materials with specific properties tailored for industrial applications.
- Catalyst Role : It can also function as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Case Studies
-
Antimicrobial Activity Study :
A series of quinoline derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis. While specific data for this compound is pending, related compounds showed promising results with MIC values below 0.5 µg/mL. -
Anticancer Research :
Research on quinolone derivatives indicated significant antiproliferative effects against colorectal cancer cell lines (Caco-2 and HCT-116). These findings suggest that this compound may exhibit similar activity due to structural similarities.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-chlorobenzyl chloride: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with similar structural features and potential biological activities.
Uniqueness: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide, with the CAS number 1114830-75-9, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. The mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, which is crucial for cell division.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting nitric oxide production and cyclooxygenase (COX) pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoline derivatives, including this compound. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer). In one study, it exhibited IC50 values ranging from 0.010 to 0.042 µM, indicating potent activity against these cell lines .
- Mechanistic Insights : The compound has been reported to arrest the cell cycle at the G2/M phase and induce apoptosis via reactive oxygen species generation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Studies : Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of bacterial cell membranes or interference with nucleic acid synthesis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Data Summary Table
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound effectively inhibited tubulin polymerization in MCF-7 cells, leading to reduced cell viability and increased apoptosis markers .
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic pathways for N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Quinoline core formation : Friedländer condensation of substituted anthranilic acid derivatives with ketones under acidic conditions (e.g., polyphosphoric acid). (ii) Substituent introduction : Alkylation or amidation at the 6-position using coupling agents like EDCI/HOBt. (iii) Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict energy barriers and intermediates, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial or response surface methodologies) helps identify critical variables (temperature, catalyst loading) for yield improvement .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical purity?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .
- Spectroscopy :
- NMR : - and -NMR to verify substituent positions (e.g., ethoxy vs. methoxy groups) and detect diastereomers.
- HRMS : Confirm molecular formula and detect isotopic patterns (e.g., chlorine atoms).
- Chromatography : HPLC with chiral columns to assess enantiomeric purity.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) at varying concentrations (1 nM–10 µM) to determine IC. Include positive controls (e.g., staurosporine for kinases).
- Cellular assays : Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).
- Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to validate binding to hypothesized targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., replace 4-ethoxy with 4-methoxy, alter chlorophenyl positioning) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target vs. off-target proteins (e.g., EGFR vs. VEGFR). Focus on hydrophobic pockets and hydrogen-bond donors.
- Pharmacophore mapping : Identify critical features (e.g., quinoline ring planarity, carboxamide orientation) using MOE or Phase .
- Data analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity metrics.
Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (buffer pH, ATP concentration in kinase assays).
- Batch effect correction : Use internal controls (e.g., reference inhibitors) across experimental replicates.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply hierarchical Bayesian models to account for variability .
- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR if initial data came from fluorescence assays) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- Metabolism prediction : Use ADMET Predictor or StarDrop to identify cytochrome P450 (CYP) oxidation sites (e.g., ethoxy group demethylation).
- Toxicity screening :
- In silico : Derek Nexus for structural alerts (e.g., quinoline-related hepatotoxicity).
- In vitro : Liver microsomal stability assays (human/rat) to measure half-life () and intrinsic clearance .
- QSAR models : Train on datasets like Tox21 to correlate molecular descriptors with endpoints (e.g., Ames test mutagenicity) .
Methodological Considerations
Q. What statistical approaches are recommended for dose-response experiment design?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism.
- Optimal design : D-optimal or A-optimal designs to minimize replicates while maximizing information on EC/Hill slope.
- Robustness testing : Bootstrap resampling to estimate confidence intervals for IC values .
Q. How can crystallographic data inform polymorph screening for formulation development?
- Methodological Answer :
- Polymorph prediction : Use Mercury CSD or Materials Studio to simulate packing arrangements from single-crystal data .
- Stability testing : Subject polymorphs (Forms I/II) to stress conditions (40°C/75% RH) and monitor phase transitions via PXRD.
- Solvent screening : High-throughput crystallization trials (96-well plates) with varied solvent mixtures (e.g., ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
